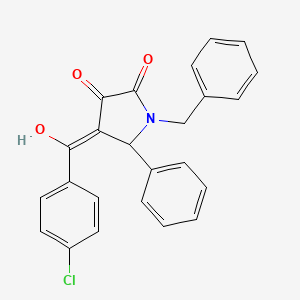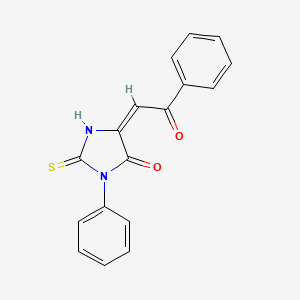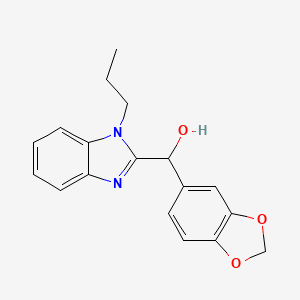![molecular formula C14H14N2O3S B5291861 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide, also known as MTAA, is a synthetic compound that has been widely used in scientific research. MTAA belongs to the class of carboximidamide compounds that have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. This leads to a decrease in the production of pro-inflammatory mediators and a reduction in inflammation.
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which leads to the activation of caspases and ultimately cell death.
Biochemical and Physiological Effects:
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to have antioxidant activity. It has also been shown to modulate the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is its versatility. It can be easily synthesized and has a wide range of potential applications in scientific research. However, one limitation of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory disorders and cancer. Another area of research could be the development of more water-soluble derivatives of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide to overcome its limitations in certain experiments. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide and its effects on various biological pathways.
Synthesemethoden
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenecarboximidamide with 2-thienylacetic anhydride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes it a promising candidate for the treatment of various inflammatory disorders.
Another area of research has been the potential use of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide as an anti-cancer agent. Studies have shown that 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been shown to inhibit the growth of various cancer cell lines in vitro.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-4-10(5-7-11)14(15)16-19-13(17)9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGXJPMITRUKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)



![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile](/img/structure/B5291824.png)
![2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5291832.png)
![1-(2-{4-[(2-methoxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5291840.png)
![2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5291847.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5291854.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)